![molecular formula C7H11N3O3 B588358 Hydroxy Ipronidazole-d3 CAS No. 1156508-86-9](/img/structure/B588358.png)
Hydroxy Ipronidazole-d3
Overview
Description
Hydroxy Ipronidazole-d3 is the deuterium labeled Hydroxy ipronidazole . It is a metabolite of nitroimidazole antibiotics, such as ipronidazole (IPZ). Hydroxy ipronidazole may have similar mutagenic potential as the parent compound .
Molecular Structure Analysis
The molecular formula of this compound is C7H11N3O3 . The InChI string representation of its structure is InChI=1S/C7H11N3O3/c1-7(2,11)6-8-4-5(9(6)3)10(12)13/h4,11H,1-3H3/i3D3
. The Canonical SMILES representation is CC(C)(C1=NC=C(N1C)N+[O-])O
.
Physical And Chemical Properties Analysis
This compound is a yellow solid . Its molecular weight is 188.20 g/mol .
Scientific Research Applications
Analysis in Food and Biological Samples
- Hydroxy Ipronidazole-d3 and related compounds are analyzed in various food and biological samples. A study detailed a method using isotope dilution liquid chromatography-electrospray ionization-tandem mass spectrometry for analyzing 5-nitroimidazole-based veterinary drugs and their hydroxylated metabolites in egg and chicken meat (Mottier, Huré, Gremaud, & Guy, 2006).
- Another research validated a liquid chromatography-tandem mass spectrometry method for detecting nitroimidazoles and their hydroxy metabolites in pig plasma, noting the specificity for all nitroimidazole except for Ipronidazole due to chromatographic interferences (Fraselle, Derop, Degroodt, & Van Loco, 2007).
Use in Veterinary Medicine
- Studies have investigated the use of nitroimidazoles, including Hydroxy Ipronidazole, in veterinary medicine. One research highlighted a high-throughput method for determining nitroimidazoles in muscle samples, which included Hydroxy Ipronidazole (Rubies, Şans, Kumar, Granados, Companyó, & Centrich, 2015).
- In another study, the impact of treating turkeys with different nitroimidazoles, including Hydroxy Ipronidazole, was examined, focusing on residue control in various matrices such as muscle and plasma (Polzer, Stachel, & Gowik, 2004).
Screening and Detection Methods
- Development of screening methods for nitroimidazoles, including Hydroxy Ipronidazole, in egg and chicken muscle has been reported. This includes the creation of an ELISA screening test (Huet, Mortier, Daeseleire, Fodey, Elliott, & Delahaut, 2005).
- Another study detailed the determination of nitroimidazole drug residues in meat products, emphasizing the importance of sensitive detection methods for substances like Hydroxy Ipronidazole (Zhang Zai-ting, 2009).
Metabolism and Bioavailability Studies
- Research on the metabolism and bioavailability of Hydroxy Ipronidazole has been conducted, with one study isolating a major water-soluble metabolite of Ipronidazole from rat feces, providing insights into its metabolic pathways (Weiss, Rose, Duke, & Williams, 1981).
Mechanism of Action
Target of Action
Hydroxy Ipronidazole-d3 is the deuterium labeled Hydroxy Ipronidazole . Hydroxy Ipronidazole (Ipronidazole-OH) is a metabolite of nitroimidazole antibiotics, such as ipronidazole (IPZ) . Nitroimidazole antibiotics are primarily used to treat protozoal infections and certain bacterial infections .
Mode of Action
It is known that hydroxy ipronidazole (ipronidazole-oh) may have a similar mutagenic potential as the parent compound . This suggests that this compound might interact with its targets in a similar manner as Ipronidazole, potentially causing changes in the DNA of the microorganisms it targets .
Biochemical Pathways
As a metabolite of nitroimidazole antibiotics, it is likely involved in the same pathways as its parent compound, ipronidazole . Nitroimidazole antibiotics are known to interfere with the DNA synthesis of microorganisms, leading to their death .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Given its potential mutagenic properties, it may cause changes in the dna of the microorganisms it targets, leading to their death .
Action Environment
Like other drugs, factors such as temperature, ph, and the presence of other substances could potentially influence its action .
Biochemical Analysis
Biochemical Properties
Hydroxy Ipronidazole-d3 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is known that this compound is a metabolite of the nitroimidazole antiprotozoal agent ipronidazole , which suggests that it may have similar cellular effects as ipronidazole.
Molecular Mechanism
It is known that this compound is a metabolite of the nitroimidazole antiprotozoal agent ipronidazole , which suggests that it may have similar molecular mechanisms of action as ipronidazole.
Metabolic Pathways
It is known that this compound is a metabolite of the nitroimidazole antiprotozoal agent ipronidazole , which suggests that it may be involved in similar metabolic pathways as ipronidazole.
properties
IUPAC Name |
2-[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-7(2,11)6-8-4-5(9(6)3)10(12)13/h4,11H,1-3H3/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHPMNDYKOSVFR-HPRDVNIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(N1C)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=CN=C1C(C)(C)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857781 | |
Record name | 2-[1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1156508-86-9 | |
Record name | 2-[1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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